

# Head-to-Head Comparison of MC4R Agonists in Diet-Induced Obesity Models

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## Compound of Interest

Compound Name: MC-4R Agonist 1

Cat. No.: B12299804

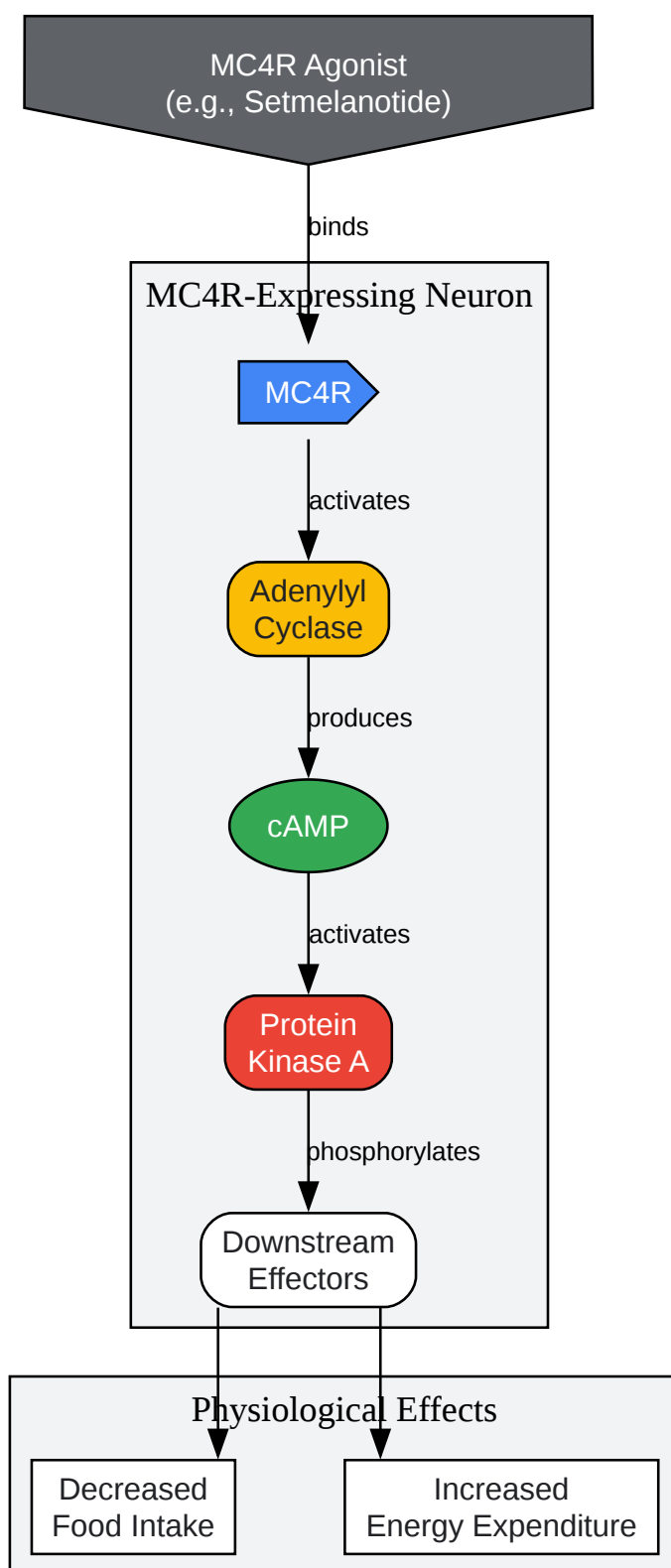
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The melanocortin-4 receptor (MC4R) is a critical regulator of energy homeostasis, making it a prime target for anti-obesity therapeutics. Agonism of MC4R has been shown to reduce food intake and increase energy expenditure, leading to weight loss in preclinical models of diet-induced obesity (DIO). This guide provides a head-to-head comparison of the performance of various MC4R agonists in DIO models, supported by experimental data, detailed protocols, and pathway visualizations.

## MC4R Signaling Pathway

Activation of the MC4R by endogenous agonists like  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), or synthetic agonists, initiates a signaling cascade that plays a crucial role in regulating energy balance. The binding of an agonist to the G-protein coupled receptor MC4R leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to a reduction in food intake and an increase in energy expenditure.



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